1H-Imidazole-2-carbohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6N4O |
|---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
1H-imidazole-2-carbohydrazide |
InChI |
InChI=1S/C4H6N4O/c5-8-4(9)3-6-1-2-7-3/h1-2H,5H2,(H,6,7)(H,8,9) |
InChI Key |
ICBDCZOMGFWNRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1h Imidazole 2 Carbohydrazide
Strategies for the Preparation of 1H-Imidazole-2-carbohydrazide
The preparation of this compound is primarily achieved through the hydrazinolysis of corresponding ester precursors, a reliable and widely used method. However, other strategies involving multi-step condensation and cycloaddition reactions have also been developed to construct the core imidazole (B134444) ring system and its carbohydrazide (B1668358) functional group.
The most direct and common method for synthesizing this compound and its derivatives is the reaction of an appropriate imidazole-2-carboxylic acid ester with hydrazine (B178648) hydrate (B1144303). nih.govprepchem.com This nucleophilic acyl substitution reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent, most commonly ethanol (B145695). nih.govprepchem.commdpi.com
The general procedure involves dissolving the starting ethyl or methyl imidazole-2-carboxylate in ethanol, followed by the addition of hydrazine hydrate. nih.govajgreenchem.com The reaction mixture is then heated under reflux for several hours. nih.govmdpi.com For example, 1H-benzo[d]imidazole-2-carbohydrazide was obtained in 80% yield by refluxing ethyl 1H-benzo[d]imidazole-2-carboxylate with hydrazine monohydrate in ethanol for 3 hours. nih.gov Similarly, the synthesis of 5-methyl-1H-imidazole-4-carboxylic acid hydrazide was achieved by reacting the corresponding ethyl ester with hydrazine hydrate in refluxing ethanol. prepchem.com Upon completion of the reaction and cooling, the carbohydrazide product often precipitates from the solution and can be isolated by simple filtration. nih.govmdpi.com
This method is highly efficient for converting various imidazole esters, including 1-hydroxy-1H-imidazole-2-carboxylates and 1,5-diaryl-1H-imidazole-4-carboxylate esters, into their corresponding carbohydrazides. nih.govosi.lvmdpi.com
Table 1: Examples of Imidazole-carbohydrazide Synthesis from Esters
| Starting Ester | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 1H-benzo[d]imidazole-2-carboxylate | Hydrazine monohydrate, EtOH, reflux, 3 h | 1H-benzo[d]imidazole-2-carbohydrazide | 80% | nih.gov |
| 5-methyl-1H-imidazole-4-carboxylic acid, ethyl ester | Hydrazine hydrate, EtOH, reflux, 3 days | 5-methyl-1H-imidazole-4-carboxylic acid hydrazide | Not specified | prepchem.com |
| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | Hydrazine monohydrate, EtOH, reflux | 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives | 58-76% | nih.gov |
| Diethyl 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate | Hydrazine hydrate, EtOH, reflux, 2 h | 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetohydrazide | 90% | mdpi.com |
More complex synthetic pathways involve the construction of the imidazole ring itself through condensation or cycloaddition reactions. One notable method is the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, which are precursors to the target carbohydrazides. nih.gov This approach begins with the reaction of a substituted benzoyl chloride with an aniline (B41778) derivative to form an N-arylbenzamide. nih.gov This amide is then converted to an N-arylbenzimidoyl chloride using thionyl chloride. nih.gov The key step is a cycloaddition reaction between the imidoyl chloride and ethyl isocyanoacetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (B95107) (THF). nih.gov The resulting ester is then converted to the carbohydrazide as described in the previous section. nih.gov
Another approach involves the condensation of an oxime-hydroxylamine with ethyl glyoxalate, which proceeds through an N-oxide intermediate that cyclizes and aromatizes to form a 1-hydroxyimidazole-2-carboxylate. rsc.org This ester can then be further processed to yield the desired carbohydrazide. osi.lvrsc.org The formation of the imidazole ring can also be achieved through the Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. researchgate.net
Research into the synthesis of imidazole derivatives continues to evolve, with a focus on improving efficiency and developing novel methodologies. Microwave-assisted organic synthesis (MAOS) has been reported as an effective technique for accelerating chemical transformations that can significantly reduce reaction times compared to conventional heating. researchgate.net For instance, the synthesis of hydrazone derivatives from a related benzimidazole (B57391) carbohydrazide was significantly faster under microwave irradiation. researchgate.net
Optimization of reaction conditions is crucial for maximizing yields and purity. For the synthesis of 2,4,5-trisubstituted imidazoles, various parameters such as catalysts, solvents, and temperature have been systematically adjusted. researchgate.net For example, metal- and acid-free conditions using an iodine/DMSO system have been developed for the one-pot synthesis of trisubstituted imidazoles from internal alkynes. researchgate.net While not directly applied to this compound, these advanced methods highlight potential avenues for novel and optimized syntheses of the target compound and its precursors. The use of ultrasound has also been shown to reduce reaction times for related syntheses, such as the formation of diacetohydrazide from the corresponding diacetate, completing the reaction in 20 minutes compared to 2 hours with conventional reflux. mdpi.com
Derivatization and Chemical Reactivity of this compound
The carbohydrazide group is a versatile functional handle that allows for the straightforward derivatization of the imidazole core. The most common transformations involve condensation reactions with carbonyl compounds to form hydrazones (Schiff bases) and with isothiocyanates to produce thiosemicarbazides.
The reaction of this compound with various aldehydes and ketones produces N'-substituted hydrazone derivatives, also known as Schiff bases. nih.govnih.gov This condensation reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the corresponding aldehyde in an alcoholic solvent, often with a catalytic amount of acid like glacial acetic acid. nih.govajgreenchem.comresearchgate.net
For example, a series of 1-methyl-4-nitro-N'-(substituted-methylidene)-1H-imidazole-2-carbohydrazides were synthesized by reacting 1-methyl-4-nitroimidazole-2-carbohydrazide with various benzaldehyde (B42025) derivatives in boiling ethanol. nih.gov The resulting hydrazones precipitated upon cooling and were purified by recrystallization. nih.gov The formation of the hydrazone is confirmed by spectroscopic methods, with the appearance of a characteristic singlet signal for the azomethine proton (=CH) in the ¹H NMR spectrum. nih.govnih.gov These reactions are generally high-yielding. nih.govnih.gov
Table 2: Examples of N'-Substituted Hydrazone Derivatives from 1-methyl-4-nitroimidazole-2-carbohydrazide
| Aldehyde Reactant | Resulting Hydrazone (Schiff Base) | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Benzaldehyde | 1-methyl-4-nitro-N'-(phenylmethylidene)-1H-imidazole-2-carbohydrazide | 80 | 280–284 | nih.gov |
| (E)-N′-(2-Hydroxybenzylidene) | (E)-N′-(2-Hydroxybenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | 78 | > 250 | nih.gov |
| (E)-N′-(2,5-Dihydroxybenzylidene) | (E)-N′-(2,5-Dihydroxybenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | 81 | > 250 | nih.gov |
| 4-(4-chlorophenoxy)benzaldehyde | (E)-N'-(4-(4-chlorophenoxy)benzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | 76 | 224-226 | researchgate.net |
Another important chemical transformation of this compound is its reaction with various isothiocyanates to yield thiosemicarbazide (B42300) derivatives. nih.govmdpi.com This reaction is generally performed by heating the carbohydrazide and an equimolar amount of the appropriate aryl or alkyl isothiocyanate in a solvent such as anhydrous ethanol under reflux for a short period. mdpi.comscribd.com
In a typical procedure, 1-methyl-4-nitroimidazole-2-carbohydrazide is reacted with a selected isothiocyanate in boiling ethanol for 30 minutes. mdpi.com Upon cooling, the solid thiosemicarbazide product crystallizes and is collected by filtration, washed, and dried. mdpi.com This method provides good to excellent yields of the desired thiosemicarbazide analogues. nih.govmdpi.com The structure of these compounds is confirmed by the presence of characteristic signals for the NH protons in ¹H NMR spectra. mdpi.com
Table 3: Examples of Thiosemicarbazide Analogues from 1-methyl-4-nitroimidazole-2-carbohydrazide
| Isothiocyanate Reactant | Resulting Thiosemicarbazide | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Phenyl isothiocyanate | 1-[(1-Methyl-4-nitroimidazol-2-yl)carbonyl]-4-phenyl-thiosemicarbazide | 87 | 175–177 | mdpi.com |
| 2-Chlorophenyl isothiocyanate | 4-(2-Chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 86 | 180–183 | mdpi.com |
| 2-Fluorophenyl isothiocyanate | 4-(2-Fluorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 87 | 192–195 | mdpi.com |
| General Isothiocyanates | Thiosemicarbazides (2–18) | 81-85 | Not specified | nih.gov |
Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Thiadiazoles, Pyrazoles, Oxadiazoles)
The hydrazide group (-CONHNH₂) of this compound is a versatile synthon for constructing various five-membered heterocyclic rings. Through reactions with appropriate one or two-carbon synthons, it can be readily converted into important heterocyclic systems such as 1,3,4-thiadiazoles, pyrazoles, and 1,3,4-oxadiazoles.
Synthesis of 1,3,4-Thiadiazoles:
The synthesis of 1,3,4-thiadiazole (B1197879) rings from a carbohydrazide precursor can be achieved through two primary routes.
The first route involves the reaction of the carbohydrazide with carbon disulfide in a basic medium, such as potassium hydroxide (B78521) in ethanol. This reaction proceeds through the formation of a potassium dithiocarbazinate salt. Subsequent intramolecular cyclization with the elimination of water and hydrogen sulfide (B99878) gas leads to the formation of the corresponding 5-(1H-imidazol-2-yl)-1,3,4-oxadiazole-2-thiol or the isomeric 5-(1H-imidazol-2-yl)-1,3,4-thiadiazole-2-thiol. For instance, benzimidazole-based carbohydrazides have been cyclized using carbon disulfide in an alkaline medium to afford the corresponding oxadiazole-2-thiol derivatives. researchgate.netresearchgate.net
A second, widely used method involves the initial conversion of the carbohydrazide to a thiosemicarbazide intermediate. This is accomplished by reacting the carbohydrazide with an appropriate isothiocyanate. The resulting N-substituted thiosemicarbazide can then undergo acid-catalyzed cyclodehydration to yield the 2-amino-1,3,4-thiadiazole (B1665364) ring. Strong acids like sulfuric acid are commonly employed for this cyclization step. ajgreenchem.comajgreenchem.com This two-step process allows for the introduction of various substituents at the 2-amino position of the resulting thiadiazole ring.
Table 1: Synthesis of Thiadiazole Derivatives from Carbohydrazide Precursors
| Starting Material Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Benzimidazolyl Acetohydrazide | 1. CS₂, KOH/EtOH2. Acidification | 5-((...)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol | researchgate.netresearchgate.net |
Synthesis of Pyrazoles:
The Paal-Knorr synthesis provides a classical and efficient method for constructing pyrazole (B372694) rings from hydrazide precursors. This involves the condensation of the carbohydrazide with a 1,3-dicarbonyl compound. The reaction of a carbohydrazide with acetylacetone (B45752) (pentane-2,4-dione) in a suitable solvent like ethanol, often with a catalytic amount of a base such as triethylamine, yields the corresponding N-acyl-3,5-dimethylpyrazole. nih.govacs.org
Similarly, using ethyl acetoacetate (B1235776) as the 1,3-dicarbonyl component leads to the formation of a pyrazolone (B3327878) ring system, specifically a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole derivative attached to the imidazole core via the N-acyl link. nih.gov These reactions demonstrate the utility of this compound as a precursor for creating complex molecules bearing both imidazole and pyrazole/pyrazolone moieties.
Table 2: Synthesis of Pyrazole Derivatives from Carbohydrazide Precursors
| Starting Material Type | Reagent | Product Type | Reference(s) |
|---|---|---|---|
| Terphenyl Carbohydrazide | Acetylacetone, Triethylamine/EtOH | 1-Acyl-3,5-dimethylpyrazole derivative | nih.gov |
| Terphenyl Carbohydrazide | Ethyl acetoacetate, Triethylamine/EtOH | 1-Acyl-3-methyl-5-pyrazolone derivative | nih.gov |
Synthesis of 1,3,4-Oxadiazoles:
Several synthetic strategies exist for the conversion of this compound into 1,3,4-oxadiazole (B1194373) derivatives. A common and direct method is the dehydrative cyclization of the carbohydrazide with various carboxylic acids. This reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃), which facilitates the formation of the oxadiazole ring, resulting in a 2,5-disubstituted 1,3,4-oxadiazole bearing the imidazole ring at one position and the residue from the carboxylic acid at the other. hilarispublisher.com
Another approach involves the reaction with triethyl orthoformate, which serves as a source of a single carbon atom. Refluxing the carbohydrazide with triethyl orthoformate in a solvent like toluene (B28343) leads to the formation of 2-(1H-imidazol-2-yl)-1,3,4-oxadiazole, where the C5 position of the oxadiazole is unsubstituted. nih.gov
Furthermore, oxidative cyclization of N'-acylhydrazones, which are themselves derived from the carbohydrazide, provides an alternative route. The carbohydrazide is first condensed with an aromatic aldehyde to form a hydrazone. Subsequent treatment of the hydrazone with an oxidizing agent can induce cyclization to the 1,3,4-oxadiazole ring. grafiati.com
Table 3: Synthesis of 1,3,4-Oxadiazole Derivatives from Carbohydrazide Precursors
| Starting Material Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Propane Hydrazide | Ar-COOH, POCl₃ | 2,5-Disubstituted 1,3,4-oxadiazole derivative | hilarispublisher.com |
| Terphenyl Carbohydrazide | Triethyl orthoformate, Toluene | 2,5-Disubstituted 1,3,4-oxadiazole (5-H) derivative | nih.gov |
Other Significant Chemical Modifications and Functionalizations
Beyond cyclization reactions, the carbohydrazide moiety of this compound is amenable to several other important chemical transformations, primarily involving the terminal -NH₂ group. These modifications are crucial for creating diverse libraries of compounds for various applications.
Formation of Hydrazones (Schiff Bases):
One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones. The reaction, typically carried out in a protic solvent like ethanol and often catalyzed by a few drops of acid (e.g., glacial acetic acid), readily forms stable N'-substituted-carbohydrazides, commonly known as hydrazones or Schiff bases. researchgate.netresearchgate.net This reaction is high-yielding and tolerates a wide variety of substituents on the aldehyde or ketone, making it a cornerstone for generating diverse derivatives. The resulting C=N double bond in the hydrazone linkage is a key structural feature in many biologically active molecules. jmpas.comresearchgate.net
Formation of Thiosemicarbazides:
As mentioned previously as an intermediate step for thiadiazole synthesis, the reaction of this compound with various aryl or alkyl isothiocyanates provides the corresponding N-substituted-thiosemicarbazides. ajgreenchem.com These compounds are not only valuable precursors for heterocyclic synthesis but also represent a distinct class of derivatives in their own right, with the thiourea-like linkage offering different hydrogen bonding capabilities compared to the parent hydrazide.
N-Acylation:
The terminal nitrogen of the hydrazide group can be acylated by reacting with acyl chlorides or acid anhydrides. This leads to the formation of N,N'-diacylhydrazine derivatives. ajgreenchem.com This functionalization allows for the introduction of a second acyl group, further diversifying the molecular structure.
Table 4: Key Functionalizations of the Carbohydrazide Moiety
| Reaction Type | Reagent | Functional Group Formed | Reference(s) |
|---|---|---|---|
| Hydrazone Formation | Aldehydes or Ketones (R-CHO/R₂C=O) | Hydrazone (-CONH-N=CHR or -CONH-N=CR₂) | researchgate.netresearchgate.netresearchgate.net |
| Thiosemicarbazide Formation | Isothiocyanates (R-NCS) | Thiosemicarbazide (-CONH-NH-CS-NHR) | ajgreenchem.com |
Coordination Chemistry and Metal Complexation Studies of 1h Imidazole 2 Carbohydrazide Ligands
Ligand Architecture and Chelation Properties
The coordination behavior of 1H-Imidazole-2-carbohydrazide is dictated by its unique structural features, including the presence of multiple potential donor atoms and the possibility of tautomeric forms.
Identification of Donor Atoms and Coordination Modes (e.g., N, O)
This compound possesses several potential donor atoms, primarily the nitrogen atoms of the imidazole (B134444) ring and the nitrogen and oxygen atoms of the carbohydrazide (B1668358) moiety. The specific atoms involved in coordination depend on various factors, including the metal ion, the reaction conditions, and the presence of other ligands.
In many of its metal complexes, this compound and its derivatives act as bidentate or tridentate ligands. For instance, in some Schiff base complexes derived from imidazole-2-carboxaldehyde, coordination occurs through the azomethine nitrogen and the imidazole nitrogen atoms. researchgate.net In other cases, particularly with Schiff bases formed with amino acids, the ligand can act as a tridentate donor, coordinating through the azomethine nitrogen, imidazole nitrogen, and a carboxylato oxygen atom. researchgate.net The hydrazide moiety itself offers both nitrogen and oxygen atoms for coordination. For example, in some complexes, the ligand coordinates through the azomethine nitrogen and the amine of the hydrazide. researchgate.net
Derivatives like thiosemicarbazones of imidazole-2-carboxaldehyde have been shown to coordinate to metal ions via the sulfur and azomethine nitrogen atoms. ekb.eg The versatility in coordination modes, utilizing different combinations of N and O (or S) donor atoms, allows for the formation of a wide array of metal complexes with varied geometries.
Influence of Tautomerism on Ligand Behavior (Keto-Enol Equilibrium)
The carbohydrazide group of this compound can exist in keto-enol tautomeric forms. This equilibrium plays a crucial role in its coordination chemistry. ajgreenchem.comajgreenchem.com In the solid state, the ligand may exist in its keto form. However, upon complexation with metal ions, particularly in basic media, it can deprotonate and coordinate in its enol form. researchgate.net
The enolization of the hydrazide moiety is favored by the stabilization of the resulting anion through conjugation. bendola.com This deprotonated enolic form creates a new coordination site through the oxygen atom, often leading to the formation of stable chelate rings. The ability to coordinate in either the keto or enol form enhances the versatility of this compound as a ligand, influencing the geometry and stability of the resulting metal complexes. ajgreenchem.comajgreenchem.comresearchgate.net The specific tautomeric form adopted upon coordination can be influenced by the pH of the reaction medium. researchgate.net
Polydentate Ligand Systems and Metal Ion Attachment
The presence of multiple donor sites within the this compound structure allows it to function as a polydentate ligand, capable of binding to one or more metal centers. As a bidentate or tridentate ligand, it can form stable chelate rings with a single metal ion. researchgate.netresearchgate.net For example, Schiff base derivatives can form five- and six-membered chelate rings with metal ions. bendola.com
Furthermore, the imidazole ring itself can act as a bridging ligand between two metal ions, a common feature in coordination chemistry. wikipedia.org This bridging capability, combined with the chelating nature of the carbohydrazide side chain, allows for the construction of polynuclear complexes and coordination polymers. In these extended structures, the ligand can link metal centers, leading to the formation of one-, two-, or three-dimensional networks. mdpi.com The specific architecture of these polydentate systems is influenced by the coordination preferences of the metal ion and the stoichiometry of the reaction.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and diffraction techniques to determine their structure and properties.
Formation of Transition and Main Group Metal Complexes
This compound and its derivatives readily form complexes with a wide range of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netresearchgate.net Complexes with other transition metals such as palladium(II), mercury(II), cadmium(II), manganese(II), iron(III), chromium(III), ruthenium(II), titanium(III), and platinum(II) have also been synthesized and studied. researchgate.netekb.egeurjchem.comacs.org Additionally, main group metal complexes, for instance with antimony, have been reported. mdpi.com
The synthesis is often carried out by reacting the ligand, which may be a Schiff base derived from 1H-imidazole-2-carboxaldehyde, with the corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol (B145695) or methanol. eurjchem.comacs.orgiosrjournals.org The stoichiometry of the metal to ligand ratio in the resulting complexes is commonly found to be 1:1 or 1:2. researchgate.netresearchgate.netmdpi.com
Spectroscopic and Diffraction-Based Structural Elucidation (e.g., IR, UV-Vis, NMR, X-ray Diffraction)
A comprehensive suite of analytical techniques is employed to characterize the metal complexes of this compound.
Infrared (IR) Spectroscopy is crucial for determining the coordination mode of the ligand. researchgate.net Shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine), C=O (carbonyl), and N-H bands, upon complexation provide evidence for the involvement of these groups in bonding to the metal ion. bendola.comiosrjournals.org The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. bendola.com
Table 1: Key IR Spectral Data for Ligand and Metal Complexes
| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Shift upon Complexation | Reference |
|---|---|---|---|
| ν(N-H) | ~3248 | Shift or broadening | iosrjournals.org |
| ν(C=O) | ~1666-1691 | Lower frequency shift | bendola.comiosrjournals.org |
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex and helps in deducing the geometry around the metal center. researchgate.net The electronic spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer and d-d transitions for transition metal complexes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is used to characterize the ligand and its diamagnetic metal complexes, such as those of Zn(II) and Cd(II). acs.orgiosrjournals.orgtandfonline.com Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation confirm the binding of the ligand to the metal ion. acs.org
Table 2: Examples of Metal Complexes and Their Characterization
| Complex | Metal Ion | Ligand Derivative | Characterization Techniques | Deduced Geometry | Reference |
|---|---|---|---|---|---|
| [Co(L)Cl(H₂O)₂] | Co(II) | Schiff base with glycylglycine | IR, UV-Vis, Magnetic | Tetrahedral | researchgate.net |
| [Ni(L)Cl(H₂O)₂] | Ni(II) | Schiff base with glycylglycine | IR, UV-Vis, Magnetic, XRD | Tetrahedral | researchgate.net |
| [Cu(L)Cl] | Cu(II) | Schiff base with glycylglycine | IR, UV-Vis, Magnetic, ESR, XRD | Square-planar | researchgate.net |
| [Zn(L)₂] | Zn(II) | Schiff base with 4-aminoantipyrine | IR, NMR, UV-Vis | Not specified | researchgate.net |
Magnetochemical and Molar Conductance Studies
Magnetochemical and molar conductance studies are fundamental techniques for elucidating the structural and electronic properties of metal complexes. Magnetic susceptibility measurements provide information about the number of unpaired electrons in the central metal ion, which is crucial for determining the complex's geometry (e.g., octahedral, tetrahedral, or square planar). Molar conductance measurements, typically performed in solvents like DMF or DMSO, help to establish whether a complex is an electrolyte or a non-electrolyte in solution.
For metal complexes of ligands structurally similar to this compound, molar conductance values are often low, indicating their non-electrolytic nature. researchgate.netnih.gov This suggests that the anions (like chloride) are coordinated directly to the metal ion within the coordination sphere, rather than existing as free ions in the solution. However, some complexes have been reported to behave as 1:1 or 1:2 electrolytes. researchgate.net
Magnetic moment data have been instrumental in assigning the geometries of these complexes. For instance, Co(II) and Ni(II) complexes frequently exhibit magnetic moments that suggest high-spin octahedral geometries. ajouronline.com Similarly, octahedral or distorted octahedral geometries have been proposed for many Cu(II), Mn(II), and Fe(III) complexes based on their magnetic properties. nih.govresearchgate.net In contrast, some Zn(II) complexes are typically diamagnetic and adopt tetrahedral geometries. researchgate.net
| Metal Ion | Molar Conductance (Λm, Ω⁻¹cm²mol⁻¹) | Magnetic Moment (µeff, B.M.) | Proposed Geometry | Reference |
|---|---|---|---|---|
| Co(II) | Low (Non-electrolyte) | 3.863–4.039 | Octahedral | ajouronline.com |
| Ni(II) | Low (Non-electrolyte) | 2.351 | Octahedral | ajouronline.com |
| Cu(II) | Low (Non-electrolyte) | 1.540–1.730 | Octahedral | ajouronline.com |
| Mn(II) | Low (Non-electrolyte) | ~5.60 | Octahedral | ajol.info |
| Fe(III) | Low (Non-electrolyte) | ~5.90 | Octahedral | nih.gov |
| Zn(II) | Low (Non-electrolyte) | Diamagnetic | Tetrahedral | researchgate.net |
Thermal Analysis of Metal Complexes
Thermogravimetric analysis (TGA) is a key method used to study the thermal stability and decomposition patterns of metal complexes. By monitoring the change in mass as a function of temperature, researchers can identify the different stages of decomposition.
For metal complexes involving carbohydrazide and imidazole-based ligands, TGA curves typically reveal a multi-step decomposition process. bendola.com The initial weight loss, usually occurring at lower temperatures (around 100-200°C), corresponds to the removal of lattice or coordinated water molecules. researchgate.netajol.info Subsequent decomposition steps at higher temperatures involve the breakdown of the organic ligand moiety. ijmra.us The final residue at the end of the analysis is generally the most stable metal oxide. bendola.comd-nb.info The thermal stability of these complexes can vary depending on the metal ion. ijmra.us From the TGA data, kinetic and thermodynamic parameters such as activation energy (E), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the decomposition steps can be calculated using methods like the Coats-Redfern equation. ajol.infobendola.com
| Decomposition Stage | Temperature Range (°C) | Assignment | Reference |
|---|---|---|---|
| I | 80 - 200 | Loss of hydrated water molecules | researchgate.netajol.info |
| II | 200 - 300 | Loss of coordinated water molecules | researchgate.net |
| III | > 300 | Decomposition of the organic ligand | ijmra.us |
| Final Product | > 700 | Formation of stable metal oxide | bendola.comd-nb.info |
Application-Oriented Metal Complex Research
The versatile coordination properties of ligands like this compound make their metal complexes attractive candidates for various applications, particularly in catalysis and materials science.
Catalytic Applications of Metal Complexes (e.g., in asymmetric synthesis, N-alkylation)
Metal complexes derived from imidazole and carbohydrazide ligands have shown significant promise as catalysts in a range of organic transformations. The development of these catalysts is a key area of research, aimed at creating more efficient and environmentally friendly synthetic methods. nih.gov
Ruthenium(II) complexes, in particular, have been effectively used for C-N and C-C bond-forming reactions. nih.gov Studies on Ru(II) complexes with related α-diimine hydrazone ligands have demonstrated high catalytic efficiency in the N-alkylation of amines, α-alkylation of ketones, and β-alkylation of secondary alcohols using alcohols as alkylating agents through the "borrowing hydrogen" methodology. nih.govresearchgate.net Similarly, Schiff base complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been shown to efficiently catalyze the N-alkylation of various heterocycles. ias.ac.in
In the field of asymmetric catalysis, chiral ligands are essential for synthesizing enantiomerically pure compounds. While the catalytic activity of carbohydrazide derivatives is a less explored area, some have been identified as potential ligands for asymmetric synthesis. ajgreenchem.com Chiral iron complexes with octahedral geometry have been successfully used in asymmetric Friedel-Crafts-type alkylations of indoles with α,β-unsaturated acyl imidazoles. mdpi.com The imidazole moiety is a key component in various ligands designed for asymmetric reactions, including hydrogenations and cyclopropanations. rsc.org
| Catalyst Type | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Ru(II) complexes with α-diimine ligands | N-alkylation of amines with alcohols | Efficient conversion and high yields for various aromatic amines. | nih.gov |
| Ru(II) complexes with α-diimine ligands | α-alkylation of ketones with alcohols | Effective C-C bond formation with good yields. | nih.gov |
| Schiff base Co(II), Ni(II), Cu(II), Zn(II) complexes | N-alkylation of heterocycles | Efficient catalysis with product yields ranging from 63% to 92%. | ias.ac.in |
| (η⁶-p-cymene)Ruthenium(II) complexes | Synthesis of 2,4,5-trisubstituted imidazoles | Very active for a broad range of aromatic aldehydes. | colab.ws |
| Chiral-at-metal Iron(II) complexes | Asymmetric Friedel-Crafts alkylation | Catalyzed the reaction of indoles with acyl imidazoles. | mdpi.com |
Development as Components in Functional Materials
The unique electronic and structural features of metal complexes containing imidazole and carbohydrazide moieties make them suitable for the development of functional materials. These materials can possess interesting optical, electronic, or magnetic properties.
Research on related pyrazine-carbohydrazone complexes has shown that the compounds exhibit semiconducting behavior, where electrical conductivity increases with temperature. bendola.com This property is crucial for applications in electronic devices.
Furthermore, imidazole and its derivatives are known to be part of ligands that form photoluminescent materials. For instance, certain pyridine/imidazole-bridged copper(I) complexes have been reported to exhibit intense blue photoluminescence in solution. conicet.gov.ar The high reactivity of the carbonyl group in ligands like N-methyl-2-imidazolecarboxaldehyde allows for the creation of a wide range of new materials with diverse chemical functionalities. conicet.gov.ar The ability to form multitopic ligands also allows for the construction of complex architectures with specific magnetic properties. researchgate.net The formation of nanocrystalline materials has also been noted, which can be important for various material science applications. researchgate.net
| Complex Type | Observed Functional Property | Potential Application | Reference |
|---|---|---|---|
| Pyrazine-carbohydrazone metal complexes | Semiconductivity | Electronic components | bendola.com |
| Pyridine/imidazole-bridged Cu(I) complexes | Photoluminescence (Fluorescence) | Optical sensors, light-emitting devices | conicet.gov.ar |
| Schiff bases from imidazole carboxaldehyde | Magnetic properties | Magnetic materials | researchgate.net |
| Schiff base complexes of Co(II), Ni(II), Cu(II), Zn(II) | Nanocrystalline nature | Advanced materials, catalysis | researchgate.net |
Advanced Spectroscopic and Structural Analysis of 1h Imidazole 2 Carbohydrazide and Its Derivatives
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in 1H-Imidazole-2-carbohydrazide and its derivatives. The FT-IR spectrum of a carbohydrazide (B1668358) derivative formed by the condensation of carbonohydrazide and imidazole (B134444) carbaldehyde displays characteristic absorption bands. Key vibrations include N-H stretching at approximately 3248 cm⁻¹, C=O stretching around 1666 cm⁻¹, and C=N stretching near 1621 cm⁻¹. iosrjournals.org The region between 1573 and 1466 cm⁻¹ corresponds to the C=C and C=N vibrations of the imidazole ring, while the N-N vibration appears at about 1141 cm⁻¹. iosrjournals.org
In various derivatives of 1H-benzimidazole-2-carbohydrazide, similar characteristic peaks are observed. For instance, (E)-N'-(4-(2-chlorophenoxy)benzylidene)-1H-benzo[d]imidazole-2-carbohydrazide shows IR peaks at 3451 cm⁻¹ (N-H), 1619 cm⁻¹ (C=N), and 1260 cm⁻¹ (C-O). amazonaws.com Similarly, another derivative exhibits bands at 3277 cm⁻¹ and 3219 cm⁻¹ (N-H stretching), 1673 cm⁻¹ (C=O stretching), 1612 cm⁻¹ (C=N stretching), and 1567 cm⁻¹ (C=C stretching). semanticscholar.org
The table below summarizes the characteristic FT-IR absorption bands for derivatives of this compound.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3134 - 3451 | iosrjournals.orgamazonaws.com |
| C-H Aromatic Stretch | 3047 - 3076 | amazonaws.com |
| C-H Aliphatic Stretch | 2854 - 2951 | amazonaws.com |
| C=O Stretch (Amide I) | 1666 - 1677 | iosrjournals.orgsemanticscholar.org |
| C=N Stretch (Imine) | 1610 - 1629 | iosrjournals.orgamazonaws.comsemanticscholar.org |
| C=C Aromatic Stretch | 1442 - 1578 | amazonaws.comsemanticscholar.org |
| N-N Stretch | ~1141 | iosrjournals.org |
| C-O Stretch (Ether) | 1123 - 1267 | amazonaws.com |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound and its derivatives in solution.
¹H NMR: The proton NMR spectra provide information about the chemical environment of protons. In derivatives of 1H-benzimidazole-2-carbohydrazide, the N-H proton of the hydrazide moiety typically appears as a broad singlet at a downfield chemical shift, for example, around 12.25 ppm. semanticscholar.org The proton of the imine group (-N=CH-) is also characteristically downfield, often appearing as a singlet around 8.5 to 8.8 ppm. amazonaws.comsemanticscholar.org Aromatic protons resonate in the range of 6.8 to 8.1 ppm. amazonaws.comsemanticscholar.org For a 1-methyl-4-nitro-N'-(phenylmethylidene)-1H-imidazole-2-carbohydrazide, the methyl protons give a singlet at 4.06 ppm, and the NH proton of the hydrazone appears at 12.11–12.61 ppm. nih.gov In a carbohydrazide derivative of 1,5-diaryl-1H-imidazole, the NH and NH₂ protons appear at approximately 9.2-9.3 ppm and 4.3-4.4 ppm, respectively. nih.gov
¹³C NMR: The carbon-13 NMR spectra reveal the different carbon environments in the molecule. The carbonyl carbon (C=O) of the carbohydrazide group is typically observed at a downfield position, for example, at 151.50 ppm in a carbohydrazide derived from imidazole-2-carbaldehyde. iosrjournals.org In derivatives of 1H-benzimidazole-2-carbohydrazide, the imine carbon (-N=CH-) can be found around 145-150 ppm, while aromatic carbons resonate in the 105-140 ppm range. semanticscholar.org For 1-methyl-4-nitroimidazole (B145534) derivatives, the methyl carbon appears around 36.8–37.0 ppm. nih.gov
2D NMR Techniques: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to establish correlations between directly bonded protons and carbons, aiding in the definitive assignment of signals. researchgate.net For instance, in the characterization of 1-(furan-2-ylmethyl)-2,4,5-triphenyl-1H-imidazole derivatives, HSQC spectra were used to confirm the structure. researchgate.net 2D EXSY experiments can be used to study exchangeable protons, such as the tautomeric protons in imidazole derivatives. conicet.gov.ar
The following table presents typical ¹H and ¹³C NMR chemical shifts for key functional groups in this compound derivatives.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | References |
| Imidazole NH | ~12.58 | - | iosrjournals.org |
| Hydrazide NH-NH₂ | 9.2-12.25 (NH), 4.3-4.4 (NH₂) | - | semanticscholar.orgnih.gov |
| Imine N=CH | 8.5 - 8.8 | 145 - 150 | amazonaws.comsemanticscholar.org |
| Carbonyl C=O | - | ~151.5 | iosrjournals.org |
| Aromatic C-H | 6.8 - 8.1 | 105 - 140 | amazonaws.comsemanticscholar.org |
| Methyl CH₃ | ~4.06 | ~36.9 | nih.gov |
Electronic Absorption Spectroscopy (UV-Visible Spectroscopy)
UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. Imidazole-containing compounds exhibit characteristic absorption bands. For example, imidazole itself shows a characteristic absorption peak around 209 nm. mdpi.com For imidazole-2-carbaldehyde, a weaker band appears at 215 nm with a maximum absorption peak at 280 nm. mdpi.com The introduction of substituents can cause shifts in these absorption maxima. For instance, 4-methyl-imidazole-2-carbaldehyde shows red-shifted peaks at 217 nm and 282 nm. mdpi.com
The electronic spectra of metal complexes of carbohydrazide ligands are also informative. For example, the electronic absorption spectra of copper(II) complexes with a dehydroacetic acid benzoyl hydrazone Schiff base ligand, which shares structural similarities, were studied in DMSO. researchgate.net The study of phenanthroimidazole-based derivatives showed that the introduction of an ether linkage led to a blue-shift in the film's fluorescence spectrum, suggesting a weakened aggregation effect. jlu.edu.cn
Mass Spectrometric Techniques for Molecular Characterization
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives. Electron ionization (EI) and electrospray ionization (ESI) are common methods used.
In the mass spectra of various (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide derivatives, the molecular ion peak [M+1]⁺ is readily identified using LC-MS, confirming their molecular weights. For example, the derivative with a 2-chlorophenoxy group shows an [M+1]⁺ peak at m/z 392. amazonaws.com The fragmentation of imidazole ribosides, which are related structures, typically involves the loss of small molecules like NH₃, CO₂, and CO from the substituents, while the imidazole ring itself remains intact. nih.gov The fragmentation of other hydrazone derivatives has also been studied, where the molecular ions fragment via specific pathways, such as the loss of an arylazo radical. raco.cat
The fragmentation of imidazole-containing compounds often shows characteristic patterns, though skeletal rearrangements can be influenced by the substitution pattern. researchgate.net The high stability of the imidazole ring leads to abundant molecular ions in their mass spectra. researchgate.net
X-ray Diffraction Analysis (Single Crystal X-ray Diffraction, Powder X-ray Diffraction)
X-ray diffraction techniques provide definitive information about the three-dimensional structure of crystalline compounds.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of bulk materials. It has been used to characterize metal complexes of carbohydrazide ligands, providing information on their crystal phase and purity. researchgate.net For instance, the PXRD of certain metal(II) complexes of a Schiff base ligand derived from indole-2-carbohydrazide was recorded to study their structure. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is used to confirm the empirical and molecular formula of newly synthesized this compound derivatives. The experimentally found percentages are compared with the theoretically calculated values, and a close agreement (typically within ±0.4%) validates the proposed chemical formula.
For example, for (E)-N'-(4-(2-chlorophenoxy)benzylidene)-1H-benzo[d]imidazole-2-carbohydrazide, the calculated elemental composition is C, 64.54%; H, 3.87%; N, 14.34%. The experimentally found values were C, 64.04%; H, 3.62%; N, 13.87%, which are in good agreement. amazonaws.com Similarly, for a carbohydrazide ligand obtained from carbonohydrazide and imidazole carbaldehyde, elemental analysis confirmed the formula C₉H₁₀N₈O. iosrjournals.org This technique has been consistently applied to verify the composition of a wide range of imidazole-hydrazone derivatives. amazonaws.comsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.net
Surface and Morphological Characterization (Scanning Electron Microscopy, Atomic Force Microscopy, X-ray Photoelectron Spectroscopy)
These techniques are employed to study the surface features, morphology, and elemental composition of the surface of materials derived from this compound.
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of solid samples. For instance, SEM images of materials containing imidazole derivatives have been used to study their surface before and after chemical modifications, such as reduction with hydrazine (B178648). rsc.org
Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of a sample's surface. It has been used to study the film-forming ability and surface stability of imidazole-containing polymers. For example, AFM studies showed that introducing an ether linkage into a phenanthroimidazole-based polymer improved its film stability. jlu.edu.cn In another study, AFM was used to characterize the formation of supramolecular nanowires and nanorods in thin films of an imidazole derivative. nih.gov
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on a material's surface. For example, XPS has been used to analyze the N 1s core levels in imidazole systems, which can provide insights into the chemical environment of the nitrogen atoms, such as their involvement in hydrogen bonding or coordination. nih.gov
Computational and Theoretical Investigations of 1h Imidazole 2 Carbohydrazide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a popular and versatile method for predicting molecular properties.
Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of imidazole (B134444) and carbohydrazide (B1668358), DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G(d,p), are employed to predict key structural parameters. nih.govmdpi.comkbhgroup.in
Table 1: Representative Calculated Bond Lengths for a Related Benzimidazole (B57391) Derivative
| Bond | Calculated Length (Å) |
|---|---|
| C=O | 1.252 |
| C19-N23 (carbohydrazide) | Varies with substituent |
| C31-N28 (imine) | Varies with substituent |
Data derived from studies on 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(arylideneacetohydrazide) derivatives. mdpi.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability. nih.gov
DFT calculations are used to determine the energies of these orbitals. For example, in studies of new fatty hydrazide derivatives, high EHOMO values indicated a strong tendency to donate electrons to a metal surface, while low band gap energies (ΔE) confirmed high inhibition efficiency. nih.gov This analysis is crucial for understanding the potential applications of a molecule, from predicting sites of protonation to assessing its role in electronic materials or as a corrosion inhibitor. youtube.comnih.gov
Table 2: Example Frontier Molecular Orbital Energies for Hydrazide Derivatives
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Adipic acid dihydrazide (AADH) | - | - | 5.20 |
| Terephthalic acid dihydrazide (TADH) | - | - | 5.31 |
| Oxalic dihydrazide (ODH) | - | - | 5.62 |
Data from a DFT study on biobased corrosion inhibitors derived from fatty hydrazides. nih.gov
DFT calculations are a reliable method for predicting spectroscopic properties, which can then be compared with experimental results for structural confirmation. Vibrational frequencies from Infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) chemical shifts, can be computed. researchgate.netnih.gov
For instance, in a study on 2-(2-Hydrazineyl)thiazole derivatives, DFT at the B3LYP/6-311G(d,p) level was used to calculate vibrational frequencies, which were then scaled and compared with experimental FT-IR data for accurate band assignment. kbhgroup.in Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, corresponding to UV-Visible absorption spectra. kbhgroup.in Calculations for a representative thiazole (B1198619) derivative showed that theoretical UV-Visible absorption bands in different solvents correlated well with experimental values, confirming the accuracy of the computational model. kbhgroup.in
Table 3: Comparison of Theoretical and Experimental UV-Visible Absorption Bands for a Thiazole Derivative (PIFHT)
| Solvent | Theoretical λmax (nm) | Experimental λmax (nm) |
|---|---|---|
| DCM | 311.82 | 303.60 |
| DMSO | 312.78 | 303.60 |
| DCM | 278.41 | 267.53 |
| DMSO | 277.95 | 264.90 |
Data from a TD-DFT study on (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole (PIFHT). kbhgroup.in
Computational methods can also be used to predict the thermodynamic properties of molecules, such as enthalpy, entropy, and heat capacity. nist.govnist.gov These calculations are essential for understanding the stability of different tautomers or conformers of a molecule. In a study of benzimidazole derivatives, DFT was used to calculate the thermochemical values for various tautomers to determine their minimal energy structures and relative stabilities in the gas phase. mdpi.comnih.gov Such analyses are vital for predicting the predominant form of a molecule under specific conditions, which in turn influences its biological activity and chemical behavior.
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These simulations provide detailed insight into dynamic processes and intermolecular interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. researchgate.net
In silico studies of imidazole derivatives have demonstrated their potential as inhibitors of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase). Docking analyses reveal binding energies and inhibition constants, with lower binding energy values indicating a stronger, more favorable interaction. For example, a study on novel benzimidazole-isatin hybrids showed docking scores ranging from -6.6 to -8.4 kcal/mol, indicating good potential for antibacterial activity. researchgate.net These simulations can identify key amino acid residues in the protein's active site that interact with the ligand, guiding further optimization of the compound's structure to enhance its activity.
Table 4: Example of Molecular Docking Results for Imidazole Derivatives Against GlcN-6-P Synthase
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Derivative 2a | -7.52 |
| Derivative 2b | -7.42 |
| Derivative 4a | -7.51 |
| Derivative 4b | -8.01 |
| Derivative 4c | -7.95 |
| Derivative 4d | -6.91 |
| Standard (Streptomycin) | -5.74 |
Data derived from a molecular docking study of new imidazole derivatives.
Strategic Applications of 1h Imidazole 2 Carbohydrazide As a Molecular Scaffold
Development of Enzyme Inhibitors
The 1H-imidazole-2-carbohydrazide scaffold is a key component in the design of various enzyme inhibitors, leveraging its ability to interact with the active sites of these biological catalysts. By modifying the core structure, researchers have successfully developed compounds that target specific enzymes implicated in disease processes.
Targeting Metallo-β-Lactamases
The rise of bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, is a significant global health threat. One of the primary mechanisms of this resistance is the production of metallo-β-lactamases (MBLs), enzymes that deactivate the antibiotic by hydrolyzing the β-lactam ring. nih.govmiamioh.edu Consequently, there is a pressing need for effective MBL inhibitors to be co-administered with β-lactam antibiotics to restore their efficacy. researchgate.net
While there are currently no clinically approved MBL inhibitors, the imidazole (B134444) scaffold has emerged as a promising area of research. researchgate.net A study focused on the synthesis and inhibitory activity of imidazole derivatives against the MBL IMP-1 identified two molecules with notable inhibitory potential, exhibiting IC50 values of 39 µM and 46 µM. nih.gov This research highlights the potential of the imidazole core in designing compounds that can effectively target and inhibit these resistance-conferring enzymes. Further exploration of derivatives based on the this compound scaffold could lead to the development of potent MBL inhibitors.
Inhibition of Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide. researchgate.net Dysregulation of CA activity is associated with several diseases, including glaucoma, epilepsy, and cancer, making them an important therapeutic target. researchgate.net The development of isoform-selective CA inhibitors is a key goal to minimize off-target effects. acs.org
Derivatives of the imidazole scaffold have been investigated as inhibitors of carbonic anhydrases. For instance, a series of 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides demonstrated selective inhibition of certain human carbonic anhydrase (hCA) isoforms. Specifically, imidazoline-incorporated sulphonamides showed superior inhibitory activities against hCA II, with Kᵢ values in the range of 37.6–65.6 nM, compared to benzimidazoline-substituted derivatives.
Exploration of Other Enzyme Systems
The versatility of the this compound scaffold extends to the inhibition of other key enzyme systems implicated in various diseases.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. researchgate.net Inhibition of PTP1B can enhance insulin sensitivity. turkjps.org Research has shown that benzimidazole (B57391) derivatives can act as potent PTP1B inhibitors. One study identified three benzimidazole-containing compounds as the most potent PTP1B inhibitors from a chemical library, with Kᵢ values of 5.2, 4.2, and 41.3 µM. scbt.com The analysis suggested that bulky substituents on the benzimidazole skeleton are beneficial for their inhibitory capability. scbt.com
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia. nih.gov Novel imidazole derivatives have been synthesized and investigated as potential inhibitors of these enzymes. turkjps.org One study reported on 1,2,4-triazole (B32235) derivatives as dual inhibitors of α-amylase and α-glucosidase, with some compounds showing superior inhibitory activity compared to the standard drug, acarbose. nih.gov Another study on thiazole-based carbohydrazide (B1668358) derivatives identified several compounds with significant α-amylase inhibitory activity, with IC50 values ranging from 1.709 ± 0.12 to 3.049 ± 0.25 μM.
Foundation for Biologically Active Compounds
The this compound framework serves as a foundational structure in the synthesis of a multitude of biologically active compounds. Its inherent properties and potential for chemical modification have made it a privileged scaffold in medicinal chemistry, particularly in the fields of anti-infective and anticancer research.
Scaffold in Anti-Infective Research
The imidazole nucleus is a well-established pharmacophore in the development of anti-infective agents, and when combined with the carbohydrazide moiety, it gives rise to compounds with a broad spectrum of activity against various pathogens.
Antibacterial and Antifungal Activity: The imidazole ring is a core component of the most widely used class of antifungal drugs. Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For example, hydrazone derivatives of imidazole have shown promising activity. One study on imidazole-derived hydrazones found that several compounds were highly active against Candida glabrata, with some showing efficacy against Cladosporium cladosporioides. Another study on benzimidazole derivatives reported compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 2 to 16 μg/mL. The mechanism of antifungal action for some imidazole derivatives has been linked to the generation of reactive oxygen species.
Antiviral Activity: The imidazole scaffold has been explored for its antiviral potential against a range of viruses. A series of 2-(substituted phenyl)-1H-imidazole derivatives were evaluated for their activity against various virus strains, including herpes simplex virus, coxsackie virus, and respiratory syncytial virus. Docking studies have also suggested the potential of imidazole analogs to bind to the main protease of SARS-CoV-2.
Antitubercular Activity: Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. The carbohydrazide functional group is a known feature in some antitubercular drugs. Benzohydrazide incorporated imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized and shown to exhibit good to potent in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds showing a minimal inhibition concentration (MIC) of 1.6 µg/mL. Furthermore, 1H-benzo[d]imidazole derivatives have demonstrated excellent bactericidal activity against tubercle bacilli, interfering with mycolic acid metabolism. nih.gov
Role in Antiproliferative Compound Design
The this compound scaffold is a key element in the design of novel antiproliferative agents for cancer therapy. The inherent ability of the imidazole ring and its derivatives to interact with various biological targets involved in cancer progression has made it a focus of extensive research. nih.gov
Numerous studies have reported the synthesis and cytotoxic evaluation of compounds derived from this scaffold. For instance, novel imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives have been evaluated for their cytotoxic activity against human cancer cell lines. nih.gov One compound from this series, bearing a 4-bromophenyl substituent, exhibited significant cytotoxic potential against breast (MCF-7) and colon (HT-29) cancer cells with IC50 values of 22.6 µM and 13.4 µM, respectively, while showing no toxicity to non-cancerous cells at concentrations up to 100 µM. nih.gov
Similarly, new N′-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides have been synthesized and shown to possess encouraging and consistent antiproliferative activity, with IC50 values in the low micromolar range against murine leukemia (L1210), human T-cell leukemia (CEM), human cervix carcinoma (HeLa), and human pancreas carcinoma (Mia Paca-2) cells. researchgate.net
The antiproliferative activity of these derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of key enzymes involved in cell proliferation, such as protein tyrosine kinases. nih.gov
| Compound Series | Cancer Cell Line | Activity (IC50/MIC) | Reference |
| Imidazo[1,2-a]pyridine-2-carbohydrazide derivative (with 4-bromophenyl) | MCF-7 (Breast) | 22.6 µM | nih.gov |
| Imidazo[1,2-a]pyridine-2-carbohydrazide derivative (with 4-bromophenyl) | HT-29 (Colon) | 13.4 µM | nih.gov |
| N′-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides | L1210, CEM, HeLa, Mia Paca-2 | Low micromolar range | |
| 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole acetylhydrazone derivative | A549, HCT116, HepG2, PC-9, A375 | 4-17 µM | |
| N'-(2-(4-substitute)cyclopropanecarbonyl)isonicotinohydrazide | A549, PC3, U373 | - | |
| Pyridine derivatives | THP1, U937, HL60, B16-F10 | - |
Utilization in Advanced Materials Science
The unique electronic properties, coordination capabilities, and structural rigidity of the this compound scaffold make it a valuable building block in materials science. Its derivatives have been explored for applications ranging from catalysis to the development of high-performance functional and energetic materials.
Ligands in Catalytic Systems
The nitrogen atoms within the imidazole ring of this compound and its derivatives serve as excellent coordination sites for metal ions, making them effective ligands in catalytic systems. mdpi.commdpi.com Imidazole-based ligands have been successfully immobilized onto solid supports, such as mesoporous nano-SiO2, to create robust and reusable heterogeneous catalysts. mdpi.com These hybrid materials have demonstrated significant catalytic activity in processes like the dehydrogenation of formic acid for hydrogen (H2) production. mdpi.com The performance of these systems is often compared to their homogeneous counterparts, with the supported catalysts showing enhanced stability and reusability. mdpi.com The coordination chemistry of imidazole derivatives with various transition metals like cobalt(II), nickel(II), and copper(II) has been studied to understand their geometry and bonding modes, which are crucial for designing effective catalysts. researchgate.netnih.gov
Interactive Table: Imidazole Derivatives in Catalysis
This table summarizes the use of imidazole-based compounds as ligands in various catalytic systems. Use the search bar to filter by metal, application, or catalyst type.
| Catalyst System | Metal Ion | Ligand Type | Catalytic Application | Key Finding | Reference |
| [Fe2+/IGOPS/PP3] | Iron (Fe²⁺) | Imidazole derivative grafted on SiO2 | Formic Acid Dehydrogenation | Superior activity with high gas production (9.82 L) and TONs (31,778). | mdpi.com |
| [Fe2+/IPS/PP3] | Iron (Fe²⁺) | Imidazole derivative grafted on SiO2 | Formic Acid Dehydrogenation | Highest stability, retaining considerable performance after three consecutive uses. | mdpi.com |
| Metal(II) Complexes | Co, Ni, Cu, Zn | 1H-imidazole-4-carboxylic acid | General Coordination Chemistry | Formation of stable complexes with defined geometries (e.g., distorted octahedral). | researchgate.net |
| Metal(II) Complexes | Zn, Cu, Co, Ni, Mn | Schiff base from 2-flurobenzoic hydrazide | Oxidation of Benzyl (B1604629) Alcohol | All complexes showed catalytic activity, converting benzyl alcohol to benzaldehyde (B42025). | nih.gov |
Components for Functional and Energetic Materials
The high nitrogen content and positive enthalpy of formation characteristic of the imidazole ring make its derivatives prime candidates for the development of energetic materials. mdpi.commdpi.com Fusing imidazole rings with other structures or introducing nitro groups (-NO2) can produce high-density, thermally stable compounds. mdpi.com For example, energetic materials derived from 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole exhibit promising performance characteristics. Derivatives such as 3,8-dibromo-2,9-dinitro-5,6-dihydrodiimidazo[1,2-a:2',1'-c]pyrazine have been synthesized, demonstrating exceptionally high densities (ρ = 2.49 g/cm³) and high decomposition temperatures (Td > 290 °C), making them potential heat-resistant explosives. mdpi.com A key advantage of some of these advanced materials is their low mechanical sensitivity (low sensitivity to impact and friction), which enhances their safety during handling and storage. mdpi.com The imidazole core is also a component in coordination compounds with explosive properties, such as complexes of copper(II) azide (B81097) with imidazole ligands. nih.gov
Applications in Corrosion Inhibition Research
Derivatives of this compound have emerged as highly effective corrosion inhibitors for various metals and alloys in aggressive environments, such as acidic solutions. mdpi.comfrontiersin.org The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comfrontiersin.org The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the imidazole ring and hydrazide group facilitates strong adsorption onto the metal surface, primarily through a chemisorption mechanism. mdpi.com Studies have shown that imidazole derivatives can achieve high inhibition efficiencies, often exceeding 90%, at very low concentrations. frontiersin.orgnih.gov The effectiveness of these inhibitors can be influenced by factors such as their concentration and the operating temperature. mdpi.comnih.gov For example, the inhibition efficiency of N′-[(4-methyl-1H-imidazole-5-yl) methylidene]-2-(naphthalen-2-yloxy) acetohydrazide (IMNH) on mild steel in 1.0 M HCl was found to increase with both concentration and temperature. mdpi.com Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of these inhibitors, confirming their role as mixed-type inhibitors that form a stable, protective film. mdpi.comfrontiersin.org
Structure Activity Relationship Sar and Mechanistic Elucidation Studies
Correlation of Structural Modifications with Observed Biological Activities (at the molecular/cellular level, in vitro)
The biological activity of compounds derived from 1H-imidazole-2-carbohydrazide is highly dependent on structural modifications to the core scaffold. Studies on derivatives of 1-methyl-4-nitroimidazole-2-carbohydrazide reveal a clear distinction in activity based on the moiety attached to the hydrazide group. nih.govbohrium.com When modified into thiosemicarbazides, these derivatives exhibit varied antibacterial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 1000 µg/mL. nih.govbohrium.com In contrast, converting the carbohydrazide (B1668358) into hydrazone derivatives resulted in a lack of significant antibacterial or antifungal activity. nih.govbohrium.com However, certain hydrazone derivatives showed moderate anticancer activity. nih.gov
In a different scaffold, N'-arylidene-imidazo[1,2-a]pyridine-2-carbohydrazide derivatives were evaluated as tyrosinase inhibitors. researchgate.net The study found that substituents on the arylidene portion were critical for activity. Specifically, a derivative with a 3-nitro group (IC₅₀ = 7.19 µM) and another with a 4-hydroxy group (IC₅₀ = 8.11 µM) on the arylidene ring showed the most potent inhibition, comparable to the standard inhibitor, kojic acid. researchgate.net
For antiviral applications, the carbohydrazide moiety itself has been identified as a key feature for inhibiting the interaction between the HIV-1 integrase (IN) and the host protein LEDGF/p75. nih.gov In a study of 1,5-diaryl-1H-imidazole-4-carbohydrazides, several derivatives demonstrated moderate antiviral inhibition (33-45%) in cell-based assays. nih.govnih.gov This suggests that the carbohydrazide group plays a significant role in the compound's ability to interfere with this protein-protein interaction. nih.gov
Table 1: Structure-Activity Relationship of this compound Derivatives
| Core Scaffold | Structural Modification | Substituent(s) | Observed Biological Activity (in vitro) | Reference |
|---|---|---|---|---|
| 1-Methyl-4-nitroimidazole-2-carbohydrazide | Thiosemicarbazide (B42300) | Various | Varied activity against Gram-positive bacteria (MIC: 31.25-1000 µg/mL). | nih.govbohrium.com |
| 1-Methyl-4-nitroimidazole-2-carbohydrazide | Hydrazone | Various | No significant antibacterial/antifungal activity; some derivatives show moderate anticancer activity. | nih.govbohrium.com |
| Imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) | N'-Arylidene | 3-Nitro on arylidene | Potent tyrosinase inhibition (IC₅₀ = 7.19 µM). | researchgate.net |
| Imidazo[1,2-a]pyridine-2-carbohydrazide | N'-Arylidene | 4-Hydroxy on arylidene | Potent tyrosinase inhibition (IC₅₀ = 8.11 µM). | researchgate.net |
| 1,5-Diaryl-1H-imidazole-4-carbohydrazide | Carbohydrazide | Various aryl groups | Moderate anti-HIV-1 activity (33-45% inhibition). | nih.govnih.gov |
Detailed Analysis of Molecular Interactions with Biological Targets (e.g., enzymes, receptors)
The imidazole (B134444) ring is a versatile pharmacophore capable of forming significant interactions with biological targets, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov Its aromatic nature also allows for π-π interactions with protein residues. nih.gov
Molecular docking studies have provided specific insights into how these derivatives bind to their targets. For N'-arylidene-imidazo[1,2-a]pyridine-2-carbohydrazide derivatives that inhibit tyrosinase, docking analysis revealed critical π-π stacking interactions. researchgate.net The most potent compounds were found to engage in these interactions with the aromatic rings of histidine 263 (His263) and phenylalanine 264 (Phe264) residues within the enzyme's active site. researchgate.net
In the context of anti-HIV research, docking simulations of 1,5-diaryl-1H-imidazole-4-carbohydrazide analogues were performed to understand their binding mode. nih.gov These studies hypothesized that the compounds selectively bind to the LEDGF/p75-binding pocket of HIV-1 integrase, a crucial interaction for viral replication. nih.gov The carbohydrazide moiety is considered important for this interaction. nih.gov
Mechanistic Insights into Biological Action at a Molecular Level
The mechanisms by which imidazole derivatives exert their biological effects are varied. For antibacterial action, it has been suggested that imidazole derivatives may function by disrupting bacterial cell wall synthesis or inhibiting protein synthesis. mdpi.com
In the case of anti-HIV activity, derivatives of 1,5-diaryl-1H-imidazole-4-carbohydrazide are thought to act as allosteric inhibitors. nih.gov By binding to the LEDGF/p75 binding site on the HIV-1 integrase, they are believed to induce aberrant multimerization of the enzyme. nih.govnih.gov This ultimately leads to the formation of defective, non-infectious virions. nih.gov Western blot analysis has provided evidence for this, showing that active compounds increased the formation of higher-order forms of the integrase enzyme. nih.govnih.gov
For anticancer activity, the mechanisms are often complex. Studies on related indole-imidazole hybrids suggest that they can induce apoptosis (programmed cell death), cause cell cycle arrest, and suppress angiogenesis (the formation of new blood vessels that feed a tumor). ajgreenchem.com
Influence of Substituent Effects on Chemical and Biological Reactivity
The nature and position of substituents on the imidazole ring and its associated moieties have a profound effect on biological activity. Research on various azole-containing compounds, including imidazoles, has shown that subtle electronic changes can lead to significant differences in antibacterial potency. acs.org
The introduction of a cyano (-CN) group onto the azole ring often enhances antibacterial activity against both Gram-positive and Gram-negative organisms. acs.org Conversely, substituents such as amide, ester, amino, hydroxy, and alkyl groups frequently result in either no improvement or a loss of activity. acs.org
In the series of 1-methyl-4-nitroimidazole-2-carbohydrazide derivatives, those modified with a thiosemicarbazide moiety showed that halogen-substituted aromatic rings were particularly effective for antimicrobial activity. bohrium.com For imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, electron-withdrawing (3-nitro) and electron-donating (4-hydroxy) groups on the N'-arylidene pendant were found to be highly favorable for tyrosinase inhibition. researchgate.net This highlights that the electronic properties of the substituents are a critical factor in modulating the biological reactivity of the parent compound.
Q & A
Basic: What are the common synthetic routes for 1H-Imidazole-2-carbohydrazide, and how are reaction conditions optimized?
The synthesis typically involves hydrazinolysis of imidazole-2-carboxylate esters or nitriles. For example, 1H-imidazole-2-carbonitrile can be reacted with hydrazine hydrate under reflux in ethanol to yield the carbohydrazide derivative . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of nitrile to hydrazine) and reaction time (18–24 hours). Purity is confirmed via HPLC (>99% purity) and spectroscopic methods (FTIR for N-H and C=O stretches at ~3300 cm⁻¹ and ~1660 cm⁻¹, respectively) . For scale-up, solvent choice (e.g., ethanol vs. DMF) and temperature gradients are critical to avoid byproducts like semicarbazides .
Basic: How is the tautomeric equilibrium of this compound characterized in solution?
Tautomerism between 1H and 3H imidazole forms is studied using pH-dependent UV-Vis spectroscopy and NMR. For example, in pH 7–12 buffer systems, the dominant tautomer can be identified by shifts in UV absorbance (e.g., λmax at 242 nm in acidic vs. 255 nm in basic conditions) . NMR (¹H and ¹³C) in DMSO-d6 reveals proton exchange dynamics, with cross-peaks in 2D NOESY spectra indicating proximity of NH and CH groups. Computational modeling (DFT) further predicts tautomer stability .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity (e.g., varying IC50 values for enzyme inhibition) often arise from differences in assay conditions or substituent effects. To address this:
- Standardize assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and control for redox interference (e.g., DTT in thiol-containing media) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., aryl vs. alkyl groups at the N1 position) and correlate with activity. For example, electron-withdrawing groups on the benzyl moiety enhance binding to topoisomerase II .
- Meta-analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify trends .
Advanced: How are hydrogen-bonding networks in this compound crystals analyzed, and what challenges arise?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals hydrogen-bonding motifs . Key challenges include:
- Disorder in hydrazide groups : Mitigated by low-temperature data collection (100 K) and TLS parameterization.
- Polymorphism : Screen crystallization solvents (e.g., methanol vs. acetonitrile) to isolate stable forms. For example, the NH─N═C hydrogen bond (2.8–3.0 Å) stabilizes the β-polymorph .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm accuracy .
Advanced: What methodologies are used to study the reactivity of this compound in heterocyclic ring-forming reactions?
The compound serves as a precursor for bis-heterocycles via cyclocondensation. For example:
- With isothiocyanates : Reflux in ethanol yields thiosemicarbazides, which cyclize in NaOH to 1,3,4-thiadiazoles .
- With aldehydes : Acid-catalyzed Schiff base formation followed by intramolecular cyclization produces imidazo[1,2-a]pyridines (70–85% yield) .
Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and LC-MS. Competing pathways (e.g., oxidation vs. cyclization) are controlled by adjusting reaction atmosphere (N2 vs. O2) .
Basic: How is the purity of this compound validated in synthetic workflows?
Purity is assessed via:
- HPLC : C18 column, mobile phase = 0.1% TFA in water/acetonitrile (gradient elution), retention time ~6.2 min .
- Elemental analysis : Match calculated vs. observed C, H, N content (e.g., C: 32.5%, H: 4.3%, N: 37.8%) .
- Mass spectrometry : ESI-MS [M+H]+ peak at m/z 141.1 .
Advanced: How do solvent and pH affect the stability of this compound in biological assays?
- Aqueous stability : Degradation occurs above pH 9 via hydrolysis of the hydrazide group. Use phosphate buffers (pH 6–8) for <5% degradation over 24 hours .
- Solvent effects : DMSO enhances solubility (>50 mg/mL) but may induce aggregation; confirm monomeric state via dynamic light scattering (DLS) .
- Temperature : Store at –20°C under argon to prevent oxidation .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
- FTIR : Confirm C=O (1660 cm⁻¹) and N-H (3300 cm⁻¹) stretches.
- ¹H NMR (DMSO-d6) : Aromatic protons at δ 7.2–7.8 ppm; NH peaks at δ 9.5–10.2 ppm .
- XPS : N1s binding energy at 399.8 eV verifies imidazole ring integrity .
Advanced: How can computational modeling predict the bioactivity of this compound analogs?
- Docking studies (AutoDock Vina) : Screen against targets like EGFR (PDB ID: 1M17) to prioritize synthesis. Focus on hydrogen bonds with Thr766 and hydrophobic interactions with Leu694 .
- QSAR : Use descriptors like logP and polar surface area to predict permeability (e.g., CNS activity requires logP < 3) .
- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS) .
Advanced: What are the key considerations for designing this compound-based metal complexes?
- Ligand denticity : The hydrazide group acts as a bidentate ligand, coordinating via carbonyl O and NH.
- Metal choice : Cu(II) forms stable complexes (logβ = 8.2) with square-planar geometry, while Fe(III) favors octahedral coordination .
- Applications : Catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) under mild conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
